molecular formula C13H13NS B3150384 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline CAS No. 687996-36-7

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

Cat. No. B3150384
CAS RN: 687996-36-7
M. Wt: 215.32 g/mol
InChI Key: HGPGWVXWUMOBJL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinolines (THIQs) are an important structural motif of various natural products and therapeutic lead compounds . They have garnered significant attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

The synthesis of THIQs has been a subject of considerable research interest. Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, multicomponent reactions (MCRs) have been considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .


Molecular Structure Analysis

The molecular structure of THIQs is characterized by a nitrogen-containing heterocyclic ring. The THIQ scaffold is present in various natural and non-natural compounds with intriguing biological properties .


Chemical Reactions Analysis

Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been studied. In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .


Physical And Chemical Properties Analysis

The physical and chemical properties of THIQs can vary widely depending on their specific structure. For example, they can differ in terms of solubility, stability, and reactivity .

Scientific Research Applications

Antiglioma Activity

1,2,3,4-Tetrahydroisoquinoline (THI) derivatives, including compounds related to 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, have been explored for their antiglioma activity. In studies, certain THI derivatives selectively blocked the growth of C6 glioma while not affecting normal astrocytes, showing potential for clinical utility in treating human gliomas and other tumor cell lines (Mohler et al., 2006). Further research indicated improved potency and selectivity of novel THI analogs in antiglioma activity, suggesting the influence of stereochemical factors on their efficacy (Patil et al., 2010).

Chemosensors for Metal Ions

Specific THI derivatives have been developed as chemosensors for the selective identification of toxic Pd2+ ions. These chemosensors, with fluorescence turn-off performances, have shown very low limits of detection in the nanomolar range. Quantum chemical calculations provided insights into the stability of these chemosensors and their complexes with Pd2+ (Shally et al., 2020).

Catalytic Applications

THI derivatives have been used as asymmetric catalysts in chemical reactions. For example, poly[(3S)-1,2,3,4-tetrahydroisoquinoline-2,3-diylmethylene] and related compounds were synthesized using THI as starting material and used as catalysts in the addition of arenethiols to 2-cyclohexen-1-one, achieving optical yields up to 24% (Yamashita et al., 1983).

Antitubercular Activity

New 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, which share structural similarities with 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, were synthesized and evaluated for their antitubercular activity. Some analogs showed promising activity against Mycobacterium tuberculosis with lower cytotoxicity profiles, indicating their potential as antitubercular agents (Marvadi et al., 2020).

Cardiovascular Effects

Studies on THI alkaloids, including derivatives of 6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline, revealed their potential cardiovascular effects. For instance, some compounds demonstrated dose-dependent negative inotropic effects, influencing calcium ion concentration in cardiomyocytes and possibly affecting cardiac muscle contraction (Khushmatov et al., 2020).

Organic Light-Emitting Diode (OLED) Applications

In the field of organic electronics, THI derivatives have been used in the development of organic light-emitting diodes (OLEDs). Specifically, cyclometalated iridium complexes with THI ligands demonstrated efficient red phosphorescence, contributing to high-efficiency OLED devices (Tsuboyama et al., 2003).

Charge Transfer Materials

THI derivatives have also been investigated as charge transfer materials in electronic applications. Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives, for instance, provided insights into their electronic, photophysical, and charge transfer properties, indicating their potential use in electronic devices (Irfan, 2014).

Mechanism of Action

The mechanism of action of THIQs is largely dependent on their specific structure and the biological system they interact with. For instance, some THIQ derivatives have been found to exert their effects through interactions with various receptors or enzymes .

Safety and Hazards

The safety and hazards associated with THIQs can also vary depending on their specific structure. Some THIQ derivatives may have potential toxic effects, while others may be relatively safe .

Future Directions

Given the diverse biological activities of THIQs, there is considerable interest in the development of novel THIQ analogs with potent biological activity . Future research will likely continue to explore the synthesis, biological activities, and potential therapeutic applications of these compounds .

properties

IUPAC Name

6-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-12-8-14-5-3-11(12)7-10(1)13-4-6-15-9-13/h1-2,4,6-7,9,14H,3,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPGWVXWUMOBJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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